4-Oxazolecarboxylic acid, 2-(2-furanyl)-
Overview
Description
4-Oxazolecarboxylic acid, 2-(2-furanyl)- is a heterocyclic compound that features both oxazole and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxazolecarboxylic acid, 2-(2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furfural with an appropriate amine to form the intermediate, which then undergoes cyclization to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Oxazolecarboxylic acid, 2-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce reduced oxazole compounds.
Scientific Research Applications
4-Oxazolecarboxylic acid, 2-(2-furanyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 4-oxazolecarboxylic acid, 2-(2-furanyl)- involves its interaction with specific molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and exerting its effects. These interactions can inhibit or activate specific enzymes, leading to various biological outcomes .
Comparison with Similar Compounds
Oxazole-4-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the oxazole moiety.
Isoxazole derivatives: Similar heterocyclic compounds with different positioning of nitrogen and oxygen atoms
Uniqueness: 4-Oxazolecarboxylic acid, 2-(2-furanyl)- is unique due to the presence of both oxazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWNGTSPPOYUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283007 | |
Record name | 2-(2-Furanyl)-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-86-0 | |
Record name | 2-(2-Furanyl)-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927800-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanyl)-4-oxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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